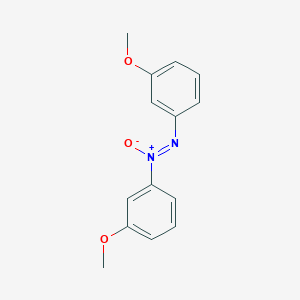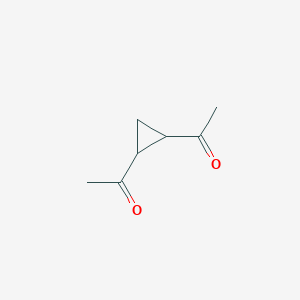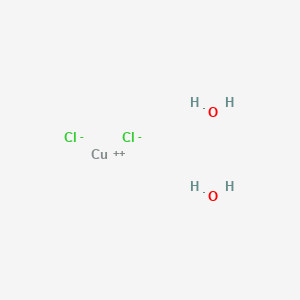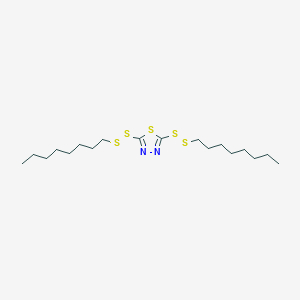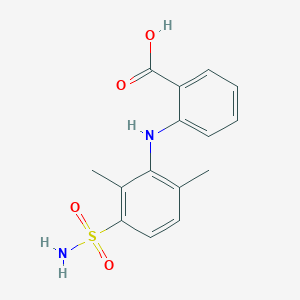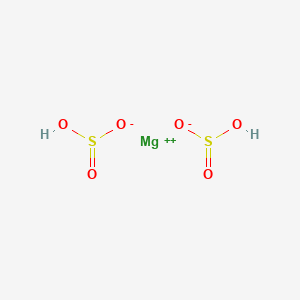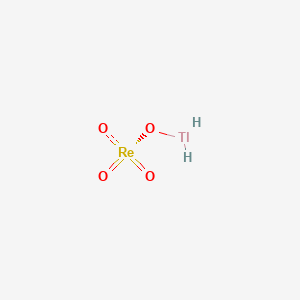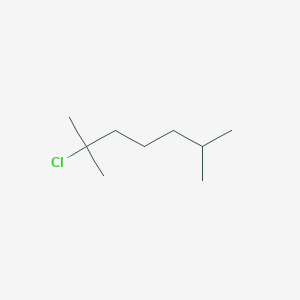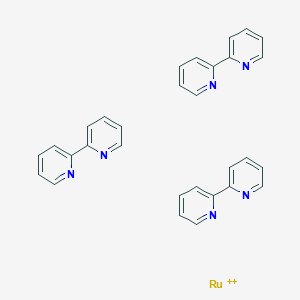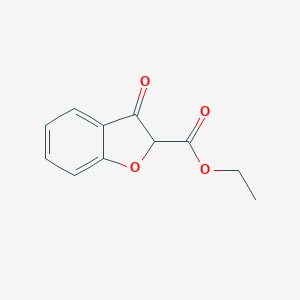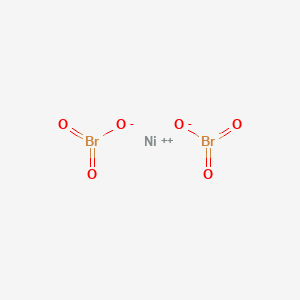
Nickel dibromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel dibromate is a chemical compound that is used in various scientific research applications. It is a yellow crystalline substance that is soluble in water and has a molecular formula of NiBr2O4. Nickel dibromate is a highly reactive compound that is used in the synthesis of other chemicals and in various laboratory experiments.
Mecanismo De Acción
Nickel dibromate is a highly reactive compound that can easily oxidize other chemicals. It can also react with water to produce nickel hydroxide and hydrobromic acid. The mechanism of action of nickel dibromate is not well understood, but it is believed to be due to its ability to accept and donate electrons.
Biochemical and Physiological Effects:
Nickel dibromate is toxic to living organisms and can cause skin irritation, respiratory problems, and gastrointestinal disorders. It is also a carcinogen and can cause cancer in humans. Nickel dibromate can also cause DNA damage and mutations in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nickel dibromate in laboratory experiments include its high reactivity and its ability to act as a catalyst in various chemical reactions. The limitations of using nickel dibromate in laboratory experiments include its toxicity and its potential to cause harm to living organisms.
Direcciones Futuras
There are several future directions for research on nickel dibromate. One area of research is the development of safer and more effective methods for the synthesis of nickel dibromate. Another area of research is the investigation of the mechanism of action of nickel dibromate and its effects on living organisms. Additionally, research can be conducted on the use of nickel dibromate in the production of new materials and in the development of new technologies.
Métodos De Síntesis
Nickel dibromate can be synthesized by reacting nickel nitrate with sodium bromate in the presence of hydrobromic acid. The reaction produces nickel dibromate as a yellow crystalline solid. The reaction can be represented as follows:
Ni(NO3)2 + NaBrO3 + HBr → NiBr2O4 + NaNO3 + H2O
Aplicaciones Científicas De Investigación
Nickel dibromate is used in various scientific research applications. It is used in the synthesis of other chemicals such as nickel oxide and nickel hydroxide. It is also used as a catalyst in various chemical reactions. Nickel dibromate is used in the production of nickel-based batteries and in the electroplating industry. It is also used in the production of ceramics and glass.
Propiedades
Número CAS |
14550-87-9 |
|---|---|
Nombre del producto |
Nickel dibromate |
Fórmula molecular |
Br2NiO6 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
nickel(2+);dibromate |
InChI |
InChI=1S/2BrHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
XCCVZTSVSXTDDO-UHFFFAOYSA-L |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |
Otros números CAS |
14550-87-9 |
Sinónimos |
hexaaquanickel(II) bromate nickel bromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




